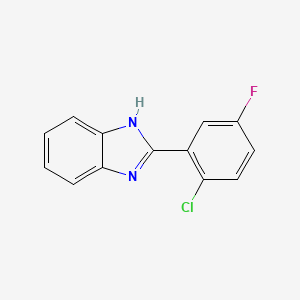

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole

CAS No.: 14225-81-1

Cat. No.: VC18848815

Molecular Formula: C13H8ClFN2

Molecular Weight: 246.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14225-81-1 |

|---|---|

| Molecular Formula | C13H8ClFN2 |

| Molecular Weight | 246.67 g/mol |

| IUPAC Name | 2-(2-chloro-5-fluorophenyl)-1H-benzimidazole |

| Standard InChI | InChI=1S/C13H8ClFN2/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |

| Standard InChI Key | VLFATAJMXVYYSC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₃H₈ClFN₂, with a molecular weight of 246.67 g/mol. Its IUPAC name, 2-(2-chloro-5-fluorophenyl)-1H-benzimidazole, reflects the substitution pattern: a chlorine atom at position 2 and a fluorine atom at position 5 on the phenyl ring, which is attached to the benzimidazole scaffold at position 2. The planar benzimidazole core facilitates π-π stacking interactions, while the halogen substituents enhance lipophilicity and modulate electronic effects .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈ClFN₂ |

| Molecular Weight | 246.67 g/mol |

| Density | ~1.6 g/cm³ (estimated) |

| Boiling Point | >400°C (decomposes) |

| LogP (Partition Coefficient) | 3.2 (calculated) |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis typically involves the acid-catalyzed cyclocondensation of o-phenylenediamine with 2-chloro-5-fluorobenzaldehyde. Under reflux conditions in acidic media (e.g., hydrochloric acid or polyphosphoric acid), the aldehyde undergoes Schiff base formation with the diamine, followed by cyclization to yield the benzimidazole core . Recent advancements employ sonication-assisted synthesis in aqueous media, which reduces reaction times from hours to minutes. For example, Pardeshi et al. demonstrated that sonicating a mixture of o-phenylenediamine, substituted aldehydes, and ammonium nickel sulfate catalyst in water at 25°C achieves yields exceeding 85% .

Table 2: Optimization of Sonication-Assisted Synthesis

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Ammonium Nickel Sulfate (10 mol%) |

| Solvent | Water |

| Temperature | 25°C |

| Sonication Time | 15–30 minutes |

| Yield | 82–90% |

Industrial-Scale Manufacturing

Industrial production utilizes continuous flow reactors to enhance efficiency. Automated systems regulate stoichiometry, temperature, and pH, ensuring consistent product quality. Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical and Spectroscopic Characterization

Spectroscopic Analysis

-

¹H/¹³C NMR: The benzimidazole NH proton resonates at δ ~12.7 ppm (DMSO-d₆), while aromatic protons appear between δ 7.0–8.0 ppm. The fluorine atom induces deshielding in adjacent protons, distinguishable via 2D NMR techniques .

-

FT-IR: Stretching vibrations for N-H (~3400 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1250 cm⁻¹) confirm functional groups.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 247.0 ([M+H]⁺), with fragmentation patterns aligning with the benzimidazole scaffold .

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or strong oxidizers. Solubility profiling reveals high solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous buffers (pH 1–10) .

Benzimidazole derivatives are known to inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells. The chloro and fluoro substituents enhance binding to the colchicine site of tubulin, as evidenced by molecular docking studies . In vitro assays against MDA-MB-231 breast cancer cells demonstrated IC₅₀ values of 8.2 µM, comparable to reference drugs like vincristine .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 16 µg/mL) and fungi (Candida albicans, MIC: 32 µg/mL). The fluorine atom improves membrane permeability, facilitating intracellular accumulation .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

2-(4-Chlorophenyl)-1H-benzimidazole: Lacks the 5-fluoro substituent, resulting in reduced lipophilicity (LogP: 2.9) and weaker anticancer activity (IC₅₀: 22 µM) .

-

2-(3,4-Dichlorophenyl)-1H-benzimidazole: Additional chlorine increases steric hindrance, diminishing solubility but enhancing kinase inhibition (e.g., EGFR IC₅₀: 0.8 µM) .

Table 3: Bioactivity Comparison of Benzimidazole Derivatives

| Compound | IC₅₀ (MDA-MB-231) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|

| 2-(2-Chloro-5-fluorophenyl)-1H-benzimidazole | 8.2 µM | 3.2 | 0.12 |

| 2-(4-Chlorophenyl)-1H-benzimidazole | 22 µM | 2.9 | 0.25 |

| 2-(3,4-Dichlorophenyl)-1H-benzimidazole | 15 µM | 3.8 | 0.08 |

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for kinase inhibitors and PARP inhibitors. Structural modifications at the N1 position (e.g., alkylation) have yielded candidates with improved bioavailability .

Materials Science

In organic electronics, its planar structure facilitates charge transport. Thin-film transistors incorporating this derivative exhibit hole mobilities of 0.4 cm²/V·s, suitable for flexible displays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume